Aculeacin A
Overview
Description
The compound N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide is a complex organic molecule with significant biological activity. It is known for its antifungal properties and is used in various medical applications to treat fungal infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The process typically starts with the preparation of the core structure, followed by the addition of various side chains and functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors, where the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity. The process may also involve the use of catalysts to speed up the reaction and reduce the production cost.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Employed in the treatment of fungal infections due to its potent antifungal properties.
Industry: Utilized in the development of new antifungal agents and other pharmaceuticals.
Mechanism of Action
The compound exerts its effects by targeting specific enzymes and pathways in fungal cells. It inhibits the synthesis of essential components of the fungal cell wall, leading to cell lysis and death. The molecular targets include enzymes involved in the biosynthesis of β-glucan, a critical component of the fungal cell wall.
Comparison with Similar Compounds
Similar Compounds
- Caspofungin
- Anidulafungin
- Micafungin
Uniqueness
Compared to other similar compounds, this compound has a unique structure that allows it to interact more effectively with its molecular targets. Its multiple hydroxyl and carbonyl groups enable it to form strong hydrogen bonds with the target enzymes, enhancing its antifungal activity.
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide
Biological Activity
Aculeacin A is a notable antibiotic primarily derived from the actinomycete Actinoplanes utahensis. This compound exhibits significant biological activity, particularly against fungal pathogens and certain bacterial strains. Its mechanism of action and various applications in microbiology and pharmaceuticals have been the subject of extensive research.
This compound is characterized by its unique structure, which includes a cyclic peptide moiety. This structure is crucial for its biological activity, particularly in inhibiting the synthesis of glucan, an essential component of fungal cell walls. The inhibition of glucan formation leads to increased osmotic fragility in yeast cells, ultimately resulting in cell lysis and death under osmotically stressful conditions .
Biological Activity Overview
- Antifungal Activity : this compound has demonstrated potent antifungal properties, especially against Candida species and other yeasts. It inhibits glucan synthesis, disrupting cell wall integrity.
- Antibacterial Properties : While primarily known for its antifungal effects, this compound also shows activity against some Gram-positive bacteria.
- Mechanism Insights : Research indicates that this compound induces osmotically fragile cells. The viability of treated cultures can be restored under high osmolarity conditions, suggesting a specific interaction with the cell wall synthesis pathways .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Study on Antifungal Action : In one study, this compound was shown to induce significant morphological changes in Candida albicans, leading to cell lysis under specific osmotic conditions. This study highlighted the potential for this compound as a therapeutic agent against fungal infections .
- Penicillin Acylase Activity : Another research focused on the acylase activity of this compound derived from Actinoplanes utahensis. This study revealed that this compound could hydrolyze penicillin V, suggesting its utility in antibiotic modification processes .
Comparative Table of Biological Activity
Properties
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36(63)51-33-24-35(62)46(69)55-48(71)40-41(64)27(2)25-57(40)50(73)38(29(4)59)53-47(70)39(43(66)42(65)30-19-21-31(60)22-20-30)54-45(68)34-23-32(61)26-56(34)49(72)37(28(3)58)52-44(33)67/h19-22,27-29,32-35,37-43,46,58-62,64-66,69H,5-18,23-26H2,1-4H3,(H,51,63)(H,52,67)(H,53,70)(H,54,68)(H,55,71)/t27-,28+,29+,32+,33-,34-,35+,37-,38-,39-,40-,41-,42-,43-,46+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPHLXGEPNYRPY-ZIUFDZNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H81N7O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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